Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-
Description
The compound "Boronic acid, B-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-" is a boronic acid derivative featuring a biphenyl core substituted with a dibenzothienyl group. Boronic acids are pivotal in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly studied for their roles in medicinal chemistry and sensing applications .
Properties
Molecular Formula |
C24H17BO2S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[6-(4-phenylphenyl)dibenzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C24H17BO2S/c26-25(27)22-11-5-10-21-20-9-4-8-19(23(20)28-24(21)22)18-14-12-17(13-15-18)16-6-2-1-3-7-16/h1-15,26-27H |
InChI Key |
OKRCXAAOMAHNDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a dibenzothiophene scaffold fused to two benzene rings, with a biphenyl group at the 6-position and a boronic acid at the 4-position. The molecular formula is C24H17BO2S , with a molecular weight of 380.3 g/mol. Key challenges in its synthesis include:
- Regioselective functionalization of the dibenzothiophene core to install substituents at specific positions.
- Compatibility of boronic acid groups with subsequent reaction conditions, necessitating protective strategies or late-stage borylation.
- Steric hindrance from the biphenyl group, which may impede coupling reactions at the 4-position.
Retrosynthetic Analysis
The synthesis can be dissected into two primary components:
- Dibenzothiophene core construction with halogen substituents at the 4- and 6-positions.
- Sequential functionalization via:
- Suzuki-Miyaura coupling to introduce the biphenyl group.
- Miyaura borylation to install the boronic acid moiety.
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Installation
The biphenyl group is typically introduced via Suzuki-Miyaura coupling between a dibenzothiophene bromide and a biphenylboronic acid. This method leverages palladium catalysis to form carbon-carbon bonds under mild conditions.
Procedure:
- Substrate Preparation : 6-Bromo-4-iododibenzothiophene is synthesized via directed lithiation and halogenation.
- Coupling Reaction :
Example :
6-Bromo-4-iododibenzothiophene (1.0 mmol), 4-biphenylboronic acid (1.2 mmol), Pd(OAc)$$2$$ (0.05 mmol), XPhos (0.1 mmol), and Na$$2$$CO$$3$$ (3.0 mmol) in THF/H$$2$$O (10 mL) are stirred at 95°C for 12–16 hours. The product, 6-biphenyl-4-bromodibenzothiophene, is isolated via column chromatography (60–75% yield).
Challenges:
Miyaura Borylation for Boronic Acid Installation
Miyaura borylation enables direct conversion of aryl halides to boronic acids using bis(pinacolato)diboron (B$$2$$pin$$2$$) under palladium catalysis. This method is advantageous for late-stage functionalization.
Procedure:
- Substrate : 6-Biphenyl-4-bromodibenzothiophene (0.5 mmol).
- Catalytic System :
- Conditions : Room temperature, 6–12 hours.
Example :
A mixture of 6-biphenyl-4-bromodibenzothiophene (0.5 mmol), Pd(P$$^t$$Bu$$3$$)$$2$$ (0.015 mmol), B$$2$$pin$$2$$ (1.1 equiv), and KOAc (3.0 equiv) in 2% TPGS-750-M/water (2 mL) is stirred under argon. After completion, the product is extracted with EtOAc and purified via flash chromatography (70–85% yield).
Advantages:
Sequential Halogenation and Borylation
For dibenzothiophene derivatives lacking pre-installed halogens, a stepwise halogenation approach is employed:
Comparative Analysis of Methods
Mechanistic Insights
Suzuki-Miyaura Coupling Mechanism
Miyaura Borylation Mechanism
Chemical Reactions Analysis
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid to a borane derivative.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Suzuki–Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, is an organoboron compound with a boronic acid functional group attached to a complex aromatic structure, that is notable for its role in organic synthesis. It participates in Suzuki–Miyaura coupling reactions and features a unique arrangement of biphenyl and dibenzothienyl moieties, which contributes to its distinct reactivity and selectivity in synthetic applications. The biological activity of boronic acids, including b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, is attributed to their ability to form reversible covalent bonds with diols.
Scientific Research Applications
Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, has applications across several fields:
- Organic Synthesis: It serves as a reagent in Suzuki-Miyaura coupling reactions, which are employed in the creation of biaryl compounds, useful as intermediates in pharmaceuticals and materials science. Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
- Development of sensors: Due to their ability to form reversible covalent bonds with diols, boronic acids are used in the creation of sensors for detecting sugars and other biomolecules.
- Drug development: This compound has been investigated for its potential in drug development, particularly in synthesizing protease inhibitors and other therapeutic agents.
Data Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylboronic Acid | C12H11BO2 | Basic structure without complex aromatic systems |
| 2,4,6-Trimethylphenylboronic Acid | C12H15BO2 | Methyl substitutions affecting reactivity |
Mechanism of Action
The mechanism of action of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki–Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Efficiency: Amino-substituted biphenyl boronic acids (e.g., 7g) achieve higher yields in multi-step syntheses (61.2%) compared to bromo- or hydroxy-substituted analogs, underscoring the role of electronic effects .
- Sensing Applications: DBBA’s twisted intramolecular charge transfer (TICT) mechanism enables selective monosaccharide recognition, with fructose binding constants exceeding those of glucose by 3-fold .
- Steric Challenges : The dibenzothienyl group in the target compound may limit its utility in traditional coupling reactions but could enhance selectivity in enzyme inhibition or molecular recognition.
Biological Activity
Boronic acids are a class of organoboron compounds recognized for their significant roles in organic synthesis and biological applications. The compound Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)- is particularly notable due to its unique structural features and potential therapeutic applications.
Structural Characteristics
The compound features a boronic acid functional group attached to a complex aromatic structure, specifically comprising biphenyl and dibenzothienyl moieties. This unique arrangement enhances its reactivity and selectivity in various chemical transformations, particularly in the Suzuki–Miyaura coupling reaction, which is pivotal in synthesizing biaryl compounds used in pharmaceuticals and materials science.
Mechanism of Biological Activity
The biological activity of boronic acids, including b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-, primarily stems from their ability to form reversible covalent bonds with diols . This property is exploited in various applications such as:
- Biomolecular sensing : The interaction between boronic acids and diols allows for the development of sensors that can detect sugars and other biomolecules.
- Drug development : Boronic acids have been investigated for their potential in synthesizing protease inhibitors and other therapeutic agents .
Binding Affinities
Research has demonstrated that the binding affinities of boronic acids with biomolecules can be quantitatively analyzed using techniques such as surface plasmon resonance or fluorescence spectroscopy . These studies are crucial for understanding their potential applications in drug design and biomolecular sensing.
Case Studies
- Protease Inhibition : Boronic acids have been shown to act as effective inhibitors of serine proteases. A study indicated that specific boronic acid derivatives could inhibit the activity of these enzymes by forming stable complexes with the active site serine residue, providing insights into their use as therapeutic agents against diseases involving protease dysregulation.
- Fluorescent Probes : Research has explored the synthesis of BODIPY-based fluorescent probes incorporating boronic acids. These compounds exhibited significant antibacterial and antioxidant activities, demonstrating the versatility of boronic acids in biomedical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylboronic Acid | C12H11BO2 | Basic structure without complex aromatic systems |
| 2,4,6-Trimethylphenylboronic Acid | C12H15BO2 | Methyl substitutions affecting reactivity |
| Boronic Acid b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)- | C18H13BO2S | Complex aromatic system enhancing reactivity |
Synthesis Methods
Several methods can be employed to synthesize Boronic acid b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-:
- From 4-Phenyldibenzothiophene : Utilizing trimethyl borate and water under controlled conditions.
- Suzuki Coupling Reactions : Employing palladium catalysts to facilitate the formation of the desired boronic acid from appropriate aryl halides.
These synthetic approaches allow for the introduction of the boronic acid functionality into various aromatic systems while maintaining structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
